2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One 2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One Potent quinone reductase 2 (QR2) inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 858942-71-9
VCID: VC0005966
InChI: InChI=1S/C17H13NO4/c1-21-15-7-11-12(8-16(15)22-2)17(20)18-13-4-3-10(19)5-9(13)6-14(11)18/h3-8,19H,1-2H3
SMILES: COC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC
Molecular Formula: C17H13NO4
Molecular Weight: 295.29 g/mol

2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One

CAS No.: 858942-71-9

Inhibitors

VCID: VC0005966

Molecular Formula: C17H13NO4

Molecular Weight: 295.29 g/mol

2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One - 858942-71-9

CAS No. 858942-71-9
Product Name 2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One
Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
IUPAC Name 2-hydroxy-8,9-dimethoxyisoindolo[2,3-a]indol-6-one
Standard InChI InChI=1S/C17H13NO4/c1-21-15-7-11-12(8-16(15)22-2)17(20)18-13-4-3-10(19)5-9(13)6-14(11)18/h3-8,19H,1-2H3
Standard InChIKey IRPIYZBBHNVOHO-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC
Canonical SMILES COC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC
Description Potent quinone reductase 2 (QR2) inhibitor; High Quality Biochemicals for Research Uses
Synonyms 2-Hydroxy-8,9-dimethoxy-isoindolo[2,1-a]indol-6-one
PubChem Compound 9796175
Last Modified Nov 11 2021
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